molecular formula C15H11FO2 B13940203 Methyl 2-fluoro-9H-fluorene-9-carboxylate CAS No. 97677-58-2

Methyl 2-fluoro-9H-fluorene-9-carboxylate

Katalognummer: B13940203
CAS-Nummer: 97677-58-2
Molekulargewicht: 242.24 g/mol
InChI-Schlüssel: VPYLZVIVLIRHOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-fluorofluorene-9-carboxylic acid methyl ester is an organic compound belonging to the ester family. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a fluorene backbone, which is a polycyclic aromatic hydrocarbon, with a fluorine atom and a carboxylic acid methyl ester group attached.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluorofluorene-9-carboxylic acid methyl ester typically involves the esterification of 2-fluorofluorene-9-carboxylic acid with methanol in the presence of an acid catalyst. . The reaction conditions usually include heating the mixture under reflux to drive the reaction to completion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

2-fluorofluorene-9-carboxylic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Aqueous acid (e.g., HCl) or base (e.g., NaOH) under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products

    Hydrolysis: 2-fluorofluorene-9-carboxylic acid and methanol.

    Reduction: 2-fluorofluorene-9-methanol.

    Substitution: Various substituted fluorene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-fluorofluorene-9-carboxylic acid methyl ester has several applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Fluorene-9-carboxylic acid methyl ester: Lacks the fluorine atom, making it less reactive in certain substitution reactions.

    2-chlorofluorene-9-carboxylic acid methyl ester: Contains a chlorine atom instead of fluorine, which can influence its reactivity and physical properties.

Uniqueness

The presence of the fluorine atom in 2-fluorofluorene-9-carboxylic acid methyl ester imparts unique chemical properties, such as increased stability and reactivity in certain substitution reactions. This makes it a valuable compound in synthetic organic chemistry and various industrial applications.

Eigenschaften

CAS-Nummer

97677-58-2

Molekularformel

C15H11FO2

Molekulargewicht

242.24 g/mol

IUPAC-Name

methyl 2-fluoro-9H-fluorene-9-carboxylate

InChI

InChI=1S/C15H11FO2/c1-18-15(17)14-12-5-3-2-4-10(12)11-7-6-9(16)8-13(11)14/h2-8,14H,1H3

InChI-Schlüssel

VPYLZVIVLIRHOZ-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1C2=CC=CC=C2C3=C1C=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.